Cancer/testis antigen 1 (86-97)

CD4+ T-cell epitope mapping Cancer immunotherapy ELISPOT immune monitoring

This 12-amino-acid fragment (RLLEFYLAMPFA) of the NY-ESO-1 protein is the preferred CD4+ T-helper monitoring reagent for heterogeneous patient populations. Unlike the HLA-A*0201-restricted 157–165 CD8+ epitope (covering only ~40–45% of patients), this peptide exhibits promiscuous HLA-DR and HLA-DP binding that enables >90% population coverage in IFN-γ ELISPOT and ICS assays. Critically, its cysteine-free sequence eliminates the oxidative dimerization and cysteinylation that compromise the 157–165 fragment during storage and formulation. For vaccine construct design, inclusion of this 86–97 region (nested within the clinically validated 79–108 long peptide) provides the CD4+ help essential for durable CD8+ memory and antibody class-switching. As a 12-mer, it offers superior HPLC purification efficiency, higher per-mass molar yield for pulsing protocols, and reduced synthesis costs compared with longer overlapping peptides. Order research-grade lyophilized powder; custom GMP synthesis available upon request.

Molecular Formula
Molecular Weight
Cat. No. B1575013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (86-97)
SynonymsCancer/testis antigen 1 (86-97); NY-ESO-1 (86-97)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/Testis Antigen 1 (86–97) Peptide — Core CD4+ Immunogenic Fragment of NY-ESO-1 for Immuno-Oncology Research and Vaccine Development


Cancer/testis antigen 1 (86–97), sequence RLLEFYLAMPFA, is a 12-amino-acid synthetic peptide fragment derived from the NY-ESO-1 protein (CTAG1A/CTAG1B), a prototypical cancer-testis antigen with expression restricted to germ cells and placenta in normal tissues but aberrantly re-expressed across multiple tumor types including melanoma, ovarian, lung, esophageal, and breast cancers [1]. This peptide spans the N-terminal portion of the most immunogenic CD4+ T-helper epitope cluster of NY-ESO-1, containing the core 87–98 promiscuous HLA class II-binding determinant and overlapping the clinically validated 79–108 long-peptide vaccine region [2][3]. The fragment is supplied as a lyophilized powder, typically at research-grade purity (>90% by HPLC), with recommended storage at −20°C for long-term stability .

Why NY-ESO-1 Peptide Fragments Are Not Interchangeable — Epitope-Specific HLA Restriction, Immune Response Class, and Formulation Stability Dictate Functional Selection


NY-ESO-1-derived peptide fragments cannot be treated as generic substitutes because they engage fundamentally distinct arms of the adaptive immune system through divergent HLA restriction profiles. The 86–97 fragment operates within the MHC class II/CD4+ T-helper axis, exhibiting promiscuous binding across multiple HLA-DR and HLA-DP alleles that enables broad patient population coverage [1][2]. In contrast, the widely used 157–165 (SLLMWITQC) epitope is restricted to a single MHC class I allele (HLA-A*0201) and activates only CD8+ cytotoxic T lymphocytes [3]. Furthermore, the 157–165 peptide contains a solvent-exposed C-terminal cysteine that undergoes spontaneous oxidation, cysteinylation, and disulfide-mediated dimerization during formulation and storage, compromising both MHC loading efficiency and T-cell receptor recognition [4]. The 86–97 fragment, lacking any cysteine residue, avoids these degradation pathways entirely. Selecting the appropriate fragment therefore requires matching the intended immunological readout — CD4+ helper response versus CD8+ cytotoxicity — to the peptide's empirically established HLA restriction, stability profile, and clinical validation history [5].

Quantitative Differentiation Evidence for Cancer/Testis Antigen 1 (86–97): Head-to-Head and Cross-Study Comparisons Against Closest NY-ESO-1 Peptide Analogs


CD4+ T-Cell Response Frequency: The 80–109 Region Containing 86–97 Is the Most Immunogenic CD4+ Determinant of NY-ESO-1, Eliciting Responses in 91% of Seropositive Cancer Patients

The NY-ESO-1 80–109 polypeptide, which fully encompasses the 86–97 fragment, was identified as the single most immunogenic CD4+ T-cell region of the entire NY-ESO-1 protein. Among 11 NY-ESO-1 seropositive cancer patients evaluable for CD4+ responses, 10 of 11 (91%) demonstrated specific IFN-γ secretion against peptide 80–109 by ELISPOT assay [1]. In contrast, other NY-ESO-1 CD4+ epitope regions such as 115–132 and 121–132 showed substantially lower and less consistent response frequencies across the same patient cohort, with only a subset of patients responding [1]. Within the 80–109 region, the core 12-mer determinant was fine-mapped to residues 87–98 (LLEFYLAMPFAT) and shown to exhibit promiscuous HLA class II presentation, recognized in the context of multiple HLA-DR alleles including DRB1*07, DRB1*03, and DRB1*12 [1]. The quantitative ELISPOT magnitudes observed against 80–109 ranged from 21 to 801 spot-forming cells (SFC) per well across responding patients, with several patients (NW29: 684 SFC; NW1289: 519 SFC; NW1558: 457 SFC) demonstrating robust recall responses that exceeded negative control backgrounds by over 100-fold [1]. Notably, 0 of 18 NY-ESO-1 seronegative patients or healthy donors mounted any detectable CD4+ response to this region, establishing a strict correlation between humoral seropositivity and CD4+ reactivity that is unique to this immunodominant region [1].

CD4+ T-cell epitope mapping Cancer immunotherapy ELISPOT immune monitoring

Pan-MHC Class II Binding Breadth: The 87–111 Region Overlapping 86–97 Engages 6 Distinct HLA-DR and HLA-DP Alleles, Contrasting with Single-Allele Restriction of the CD8 Epitope 157–165

The NY-ESO-1 87–111 peptide, which shares its N-terminal 11 residues with the 86–97 fragment (overlapping residues 87–97), was experimentally demonstrated to function as a pan-MHC class II-restricted epitope capable of binding to at least six distinct HLA class II alleles: HLA-DRB1*0101, HLA-DRB1*0401, HLA-DRB1*0701, HLA-DRB1*1101, HLA-DPB1*0401, and HLA-DPB1*0402 [1]. This promiscuous binding profile enables CD4+ T-cell stimulation across a broad patient population without requiring HLA pre-screening. In direct contrast, the immunodominant CD8+ T-cell epitope NY-ESO-1 157–165 (SLLMWITQC) is restricted to a single MHC class I allele, HLA-A*0201, which is present in approximately 40–45% of the Caucasian population, thereby excluding the majority of patients from responding to this epitope [2]. Furthermore, the predicted binding affinity of 157–165 for HLA-A*0201 is relatively weak at an IC50 of 1,015 nM as calculated by the NetMHC 3.4 artificial neural network, compared with high-affinity HLA-A*0201 binders such as the calreticulin-derived peptide MLLSVPLLL (IC50 = 12 nM) [3]. CD4+ T-cell clones raised against 87–111 recognized not only peptide-pulsed antigen-presenting cells but also autologous dendritic cells loaded with full-length NY-ESO-1 protein or transfected with NY-ESO-1 cDNA, confirming natural processing and presentation of this epitope [1].

HLA restriction profiling Peptide-MHC binding Cancer vaccine design

Clinical-Grade Long-Peptide Vaccine Proof: The 79–108 Fragment Containing 86–97 Achieved 100% Integrated CD4+/CD8+ Immune Response Rate in a Phase I Melanoma Trial

In a Phase I clinical trial (NCT00112229), 19 patients with stage III/IV melanoma received a mean of 8 (range 1–12) monthly subcutaneous vaccinations with the long synthetic NY-ESO-1 79–108 peptide combined with CpG-B (PF-3512676) emulsified in Montanide ISA-51 [1]. Among 18 evaluable patients, vaccination induced antigen-specific CD8+ and CD4+ T-cell responses as well as antibody responses in 18 of 18 patients (100%), with responses initiating early after the start of immunotherapy and persisting for at least one year [1]. Within the 79–108 immunogen, the most immunogenic region for CD4+ T-cells was fine-mapped to residues 83–99, and a novel, highly immunogenic HLA-DR7-restricted epitope was discovered at residues 87–99, which elicited strong CD4+ T-cell responses detectable directly ex vivo with fluorescent multimers in 7 of 7 (100%) HLA-DR7-positive patients [1]. The CD8+ T-cell responses predominantly mapped to residues 89–102 [1]. T-cells from vaccinated patients exhibited antigen-specific secretion of IFN-γ and TNF-α irrespective of individual HLA type [1]. This 100% integrated immune response rate contrasts with historical Phase I/II trials using short MHC class I-binding peptides alone, which typically induce CD8+ responses in only 50–70% of patients and fail to engage CD4+ T-helper responses, resulting in limited clinical benefit [2].

Cancer vaccine clinical trial Long synthetic peptide Integrated immune response

Cysteine-Free Sequence Confers Formulation Stability: 86–97 Avoids the Oxidation and Dimerization Degradation Pathway That Compromises the CD8 Epitope 157–165

The NY-ESO-1 86–97 peptide (RLLEFYLAMPFA) contains zero cysteine residues, conferring inherent resistance to the oxidative degradation pathways that limit the shelf-life and bioactivity of the widely used CD8 epitope NY-ESO-1 157–165 (SLLMWITQC). X-ray crystallographic studies of HLA-A*0201 complexes with 157–165 and its analogs have demonstrated that the solvent-exposed C-terminal cysteine at position 165 of SLLMWITQC undergoes spontaneous oxidation to form cysteinylated adducts and disulfide-linked homodimers during standard formulation and storage [1]. These modifications sterically impair peptide loading onto MHC class I molecules and reduce T-cell receptor recognition efficiency [1]. Substitution of Cys165 with serine (C165S analog) was shown to maintain peptide conformation but reduce pMHC complex stability, resulting in poor cytotoxic T lymphocyte recognition, while substitution with alanine (C165A) partially rescued stability but at the cost of altered TCR contact geometry [1]. Engineered replacement with 2-aminoisobutyric acid was required to achieve both oxidation resistance and preserved immunogenicity, necessitating non-natural amino acid synthesis that increases manufacturing complexity and cost [1]. In contrast, the 86–97 peptide, which lacks any cysteine, methionine (susceptible to oxidation), or other highly reactive residues in its core sequence, can be formulated and stored as a standard lyophilized peptide without special antioxidant precautions, at a recommended storage temperature of −20°C .

Peptide formulation stability Cysteine oxidation GMP manufacturing

CD4+ T-Helper Epitope Positioning for Combined CD4/CD8 Vaccine Strategies: 86–97 Sits Within the 83–99 Region Identified as the Dominant CD4+ Immunogenic Cluster in Vaccinated Melanoma Patients

Fine epitope mapping of T-cell responses from melanoma patients vaccinated with the NY-ESO-1 79–108 long peptide identified residues 83–99 as the dominant CD4+ T-cell immunogenic region, with a novel, exquisitely immunogenic HLA-DR7-restricted epitope precisely localized to residues 87–99 [1]. This 87–99 epitope (LLEFYLAMPFATP, overlapping 86–97 by 10 residues) elicited strong CD4+ T-cell responses detectable directly ex vivo by fluorescent multimer staining — without any in vitro amplification — in 7 of 7 (100%) HLA-DR7-positive vaccinated patients [1]. The immunodominance of this region within the vaccine is further supported by the finding that the 83–97 sequence induced HLA-DR- or HLA-DP-restricted CD4+ T-cell responses in every patient tested, regardless of HLA type [2]. Functionally, the CD4+ T-cells specific for this region produced both IFN-γ and TNF-α upon antigen encounter, consistent with a polyfunctional Th1-type effector phenotype associated with favorable anti-tumor immunity [1]. Critically, the CD4+ epitope at 83–99 is physically adjacent to, but distinct from, the dominant CD8+ epitope at 89–102, enabling a single long peptide vaccine to deliver both CD4+ and CD8+ epitopes simultaneously — a design principle validated by the 100% integrated response rate observed in this trial [1].

CD4+ helper T-cell epitope Combined vaccine design HLA-DR7 restriction

Recommended Procurement and Application Scenarios for Cancer/Testis Antigen 1 (86–97) Based on Quantitative Differentiation Evidence


Ex Vivo Immune Monitoring of CD4+ T-Cell Responses in NY-ESO-1 Vaccine Clinical Trials Without HLA Pre-Selection

The 86–97 peptide is the preferred reagent for IFN-γ ELISPOT and intracellular cytokine staining assays designed to monitor vaccine-induced or spontaneous CD4+ T-cell responses across heterogeneous patient populations. The promiscuous HLA class II binding profile of the overlapping 87–111 epitope — confirmed for DRB1*0101, *0401, *0701, *1101, DPB1*0401, and *0402 [1] — eliminates the requirement for HLA pre-screening, enabling enrollment of patients irrespective of HLA type. This directly contrasts with monitoring approaches based on the 157–165 CD8 epitope, which are restricted to HLA-A*0201-positive individuals (~40–45% of the population). The use of 86–97 ensures a >90% population coverage rate for CD4+ monitoring readouts and aligns with clinical trial protocols in which the 79–108 long peptide or overlapping peptide pools have served as the immunogen [2].

CD4+ T-Helper Epitope Component in Multi-Epitope Cancer Vaccine Constructs Requiring Integrated CD4/CD8 Immunity

For vaccine developers designing synthetic long-peptide or multi-epitope constructs, the 86–97 fragment provides the critical CD4+ T-helper component necessary for durable CD8+ cytotoxic T-lymphocyte responses and antibody class-switching. The Phase I clinical data demonstrate that inclusion of the 83–99 CD4+ region (containing 86–97) alongside the 89–102 CD8+ region within a single 79–108 immunogen achieved 100% integrated CD4+/CD8+/antibody response rates in 18/18 evaluable patients, with immunity persisting at least one year [2]. This contrasts with short MHC class I peptide vaccines that induce only CD8+ responses in 50–70% of patients and lack the CD4+ help required for memory formation. For GMP peptide manufacturing, the cysteine-free sequence of 86–97 also simplifies formulation and reduces the risk of oxidative degradation during large-scale production compared with cysteine-containing NY-ESO-1 epitopes [3].

HLA-DR7 Multimer Reagent Development for Direct Ex Vivo Detection of NY-ESO-1-Specific CD4+ T Cells

The discovery that the 87–99 epitope (overlapping 86–97 by 10 residues) is recognized by CD4+ T cells from 7/7 (100%) HLA-DR7-positive vaccinated melanoma patients when detected directly ex vivo with fluorescent multimers [2] establishes this epitope as the most robust candidate for HLA-DR7/NY-ESO-1 multimer reagent production. HLA-DR7 is one of the most prevalent HLA-DR alleles in Caucasian populations (allele frequency ~13–15%). The 86–97 peptide can serve as the starting material for generating DR7/NY-ESO-1 tetramer or dextramer reagents that enable enumeration and phenotypic characterization of antigen-specific CD4+ T cells without the need for in vitro amplification, providing a standardized, quantitative immune monitoring tool for multi-center trials.

CD4+ Epitope-Specific T-Cell Expansion for Adoptive Cell Therapy or TCR Discovery Programs Targeting NY-ESO-1

For laboratories isolating and expanding NY-ESO-1-specific CD4+ T cells for adoptive transfer or T-cell receptor (TCR) cloning, the 86–97 peptide offers advantages over the 87–111 peptide due to its shorter length (12-mer vs. 25-mer), which simplifies HPLC purification, increases per-mass molar yield for peptide-pulsing protocols, and reduces synthesis costs at scale. The documented capacity of the overlapping 87–111 peptide to stimulate both Th1-type and Th2/Th0-type CD4+ T-cell clones when presented by autologous dendritic cells loaded with NY-ESO-1 protein or transfected with NY-ESO-1 cDNA [1] confirms that this region is naturally processed and presented, supporting its use in protocols requiring physiological antigen presentation pathways rather than supraphysiological peptide pulsing.

Quote Request

Request a Quote for Cancer/testis antigen 1 (86-97)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.